molecular formula C13H21NO2 B2400470 3-[Benzyl-(2-hydroxy-propyl)-amino]-propan-1-OL CAS No. 80662-80-2

3-[Benzyl-(2-hydroxy-propyl)-amino]-propan-1-OL

Cat. No.: B2400470
CAS No.: 80662-80-2
M. Wt: 223.316
InChI Key: ZKLLAWPNFHRHKM-UHFFFAOYSA-N
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Description

“3-[Benzyl-(2-hydroxy-propyl)-amino]-propan-1-OL” is an organic compound. It is a derivative of benzene, which is an aromatic compound . The compound contains a benzyl group, a hydroxypropyl group, and an amino group attached to a propan-1-ol backbone .


Synthesis Analysis

The synthesis of such a compound could involve several steps, including the formation of the benzyl group, the addition of the hydroxypropyl group, and the introduction of the amino group . The Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction, could be a potential method for the synthesis .


Molecular Structure Analysis

The molecular structure of “this compound” is likely to be complex due to the presence of multiple functional groups. The benzyl group is formed by adding a CH2 group to the phenyl group . The hydroxypropyl group is an ether of cellulose in which some of the hydroxyl groups in the repeating glucose units have been hydroxypropylated forming -OCH2CH(OH)CH3 groups .


Chemical Reactions Analysis

The compound could undergo various chemical reactions, including free radical bromination, nucleophilic substitution, and oxidation . The benzylic position, where the benzyl group is attached to the aromatic ring, is particularly reactive . Benzylic halides typically react via an SN2 pathway for primary halides and an SN1 pathway for secondary and tertiary halides .

Properties

IUPAC Name

1-[benzyl(3-hydroxypropyl)amino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-12(16)10-14(8-5-9-15)11-13-6-3-2-4-7-13/h2-4,6-7,12,15-16H,5,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLLAWPNFHRHKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(CCCO)CC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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